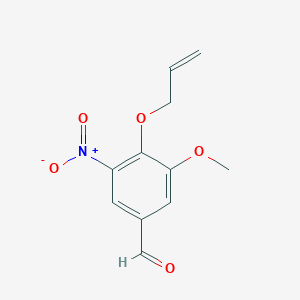

3-Methoxy-5-nitro-4-prop-2-enoxybenzaldehyde

Description

3-Methoxy-5-nitro-4-prop-2-enoxybenzaldehyde is a nitro-substituted benzaldehyde derivative featuring methoxy (OCH₃) at position 3, nitro (NO₂) at position 5, and a prop-2-enoxy (allyloxy, OCH₂CHCH₂) group at position 4. This compound’s structure combines electron-withdrawing (nitro) and electron-donating (methoxy, allyloxy) groups, creating a unique electronic profile. Such derivatives are often explored as intermediates in pharmaceuticals, agrochemicals, or materials science due to their reactivity in electrophilic substitution and cross-coupling reactions.

Properties

Molecular Formula |

C11H11NO5 |

|---|---|

Molecular Weight |

237.21 g/mol |

IUPAC Name |

3-methoxy-5-nitro-4-prop-2-enoxybenzaldehyde |

InChI |

InChI=1S/C11H11NO5/c1-3-4-17-11-9(12(14)15)5-8(7-13)6-10(11)16-2/h3,5-7H,1,4H2,2H3 |

InChI Key |

YLONEYQELQPDTM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OCC=C)[N+](=O)[O-])C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-5-nitro-4-prop-2-enoxybenzaldehyde can be achieved through a multi-step process involving the following key steps:

Etherification: The prop-2-enoxy group can be introduced via an etherification reaction. This involves reacting the nitro-substituted benzaldehyde with an appropriate alkylating agent, such as allyl bromide, in the presence of a base like potassium carbonate.

Formylation: The aldehyde group can be introduced through a formylation reaction, such as the Vilsmeier-Haack reaction, using reagents like dimethylformamide and phosphorus oxychloride.

Industrial Production Methods

Industrial production of 3-Methoxy-5-nitro-4-prop-2-enoxybenzaldehyde would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5-nitro-4-prop-2-enoxybenzaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Substitution: The methoxy and prop-2-enoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Sodium hydride in dimethyl sulfoxide for nucleophilic substitution.

Major Products

Oxidation: 3-Methoxy-5-nitro-4-prop-2-enoxybenzoic acid.

Reduction: 3-Methoxy-5-amino-4-prop-2-enoxybenzaldehyde.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methoxy-5-nitro-4-prop-2-enoxybenzaldehyde has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

Medicinal Chemistry:

Biological Studies: Used as a probe or reagent in biochemical assays to study enzyme activities or metabolic pathways.

Mechanism of Action

The mechanism of action of 3-Methoxy-5-nitro-4-prop-2-enoxybenzaldehyde involves its interaction with various molecular targets, depending on the context of its use. For example:

As an Oxidizing Agent: It can accept electrons from other molecules, leading to their oxidation.

As a Reducing Agent: It can donate electrons to other molecules, leading to their reduction.

As a Substrate in Enzymatic Reactions: It can be metabolized by specific enzymes, leading to the formation of reactive intermediates that can further interact with biological targets.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Findings

Substituent Position and Reactivity: The target compound’s nitro group at position 5 and allyloxy at position 4 create steric and electronic effects distinct from analogs. For example, 6-Nitroveratraldehyde’s nitro at position 2 and dimethoxy groups (positions 4,5) enhance its stability and crystallinity, making it a preferred intermediate in controlled syntheses .

Electronic Effects: Nitro groups are strongly electron-withdrawing, reducing electron density on the aromatic ring. This effect is amplified in the target compound due to the proximity of the methoxy (electron-donating) and allyloxy (mildly electron-donating) groups, creating a polarized electronic environment.

Applications: 6-Nitroveratraldehyde is widely used in synthesizing dyes and pharmaceutical precursors due to its stability .

Biological Activity

3-Methoxy-5-nitro-4-prop-2-enoxybenzaldehyde is a synthetic compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 3-Methoxy-5-nitro-4-prop-2-enoxybenzaldehyde can be represented as follows:

- Molecular Formula : C12H13N2O4

- Molecular Weight : 249.24 g/mol

- IUPAC Name : 3-methoxy-5-nitro-4-(prop-2-enyloxy)benzaldehyde

Mechanisms of Biological Activity

The biological activity of 3-Methoxy-5-nitro-4-prop-2-enoxybenzaldehyde is attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells. This is crucial for preventing cellular damage and inflammation.

- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as apoptosis and cell proliferation.

- Antimicrobial Properties : Preliminary studies suggest that 3-Methoxy-5-nitro-4-prop-2-enoxybenzaldehyde has antimicrobial effects against various bacterial strains, making it a candidate for further investigation in antimicrobial therapy.

Table 1: Summary of Biological Activities

Case Studies

- Antioxidant Efficacy : A study conducted by researchers at the University of Ferrara examined the antioxidant capacity of 3-Methoxy-5-nitro-4-prop-2-enoxybenzaldehyde in vitro. The results showed a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls, indicating its potential as a protective agent against oxidative stress-related diseases.

- Enzyme Inhibition : Another study published in a pharmacological journal reported that the compound effectively inhibited the enzyme cyclooxygenase (COX), which plays a role in inflammation and pain pathways. This suggests its potential application in treating inflammatory conditions.

- Antimicrobial Studies : A series of experiments assessed the antimicrobial activity of 3-Methoxy-5-nitro-4-prop-2-enoxybenzaldehyde against various pathogens, including Staphylococcus aureus and Escherichia coli. The compound demonstrated notable inhibitory effects, suggesting its utility in developing new antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.